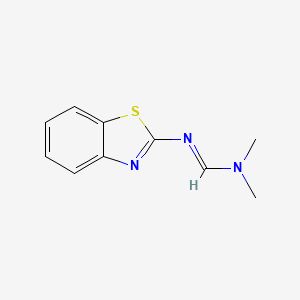

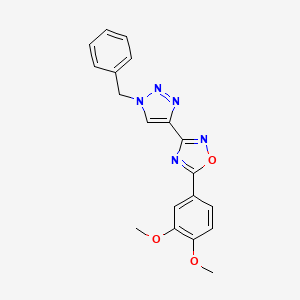

![molecular formula C21H19NO5 B2938515 N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide CAS No. 883960-89-2](/img/structure/B2938515.png)

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide, commonly known as BMK-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMK-1 is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods. In

Scientific Research Applications

Steric Effects in Pharmacology

Research into similar structures has explored the steric effects of substituents on pharmacologic effects. For instance, studies on compounds like 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane and its analogs have shown that the steric bulk around the molecule can significantly impact its activity. These investigations shed light on how small modifications in the molecular structure can influence the biological activity of compounds, providing insights into the design of more effective pharmacological agents (D. Nichols & L. J. Kostuba, 1979).

Supramolecular Chemistry

The role of methyl functionality and non-covalent interactions in gelation behavior has been studied using benzamide derivatives. This research elucidates how structural modifications, such as the addition of methyl groups, can influence the physical properties of compounds, leading to applications in materials science for creating stable gels with specific behaviors (P. Yadav & Amar Ballabh, 2020).

Luminescence and Stimuli-Responsive Properties

Compounds with specific structural features have been found to exhibit luminescence and stimuli-responsive properties. Studies on pyridyl substituted benzamides have shown aggregation-enhanced emission and the ability to respond to mechanical stimuli. These properties are of great interest for the development of new materials with potential applications in sensors and optoelectronic devices (A. Srivastava et al., 2017).

Antimicrobial Activity

The synthesis and characterization of thiazole based oxadiazoles heterocycles have demonstrated considerable antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents that can address the challenge of antibiotic resistance by exploring novel chemical scaffolds (N. Desai et al., 2016).

Crystal Engineering

The synthesis and study of benzamide derivatives have also contributed to the field of crystal engineering, where the aim is to design materials with specific properties through an understanding of molecular interactions. Investigations into the crystal structures of these compounds provide valuable information for the development of materials with desired physical and chemical properties (P. Sharma et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis .

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-11(2)20(24)22-21-17(13-7-8-15-16(9-13)26-10-25-15)18(23)14-6-4-5-12(3)19(14)27-21/h4-9,11H,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVOUCJERLZDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

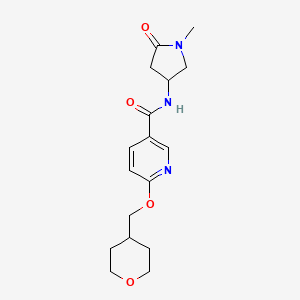

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)

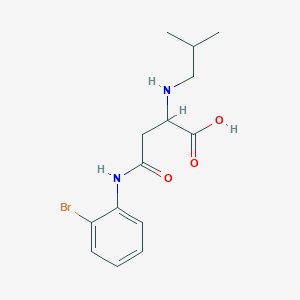

![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)

![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

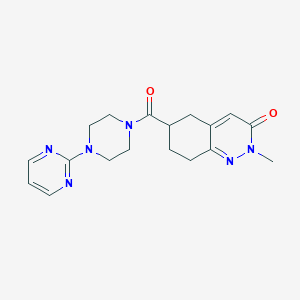

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)